![molecular formula C13H14O4 B162313 9-Deoxygoniopypyrone CAS No. 136685-37-5](/img/structure/B162313.png)
9-Deoxygoniopypyrone
Overview
Description
9-Deoxygoniopypyrone is a phenolic compound found in herbs of Goniothalamus yunnanensis . It has significant bioactivities to human tumor cells .
Synthesis Analysis
The absolute configurations of natural goniodiol and 9-deoxygoniopypyrone are confirmed by enantioselective syntheses starting from (2S,3R)-1,2-O-isopropylidene-3-(2-furyl)glycerol .Molecular Structure Analysis
The absolute stereostructures of 9-deoxygoniopypyrone were confirmed by using infrared (IR), Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), one (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectra .Chemical Reactions Analysis
The absolute configurations of natural goniodiol and 9-deoxygoniopypyrone are confirmed by enantioselective syntheses starting from (2S,3R)-1,2-O-isopropylidene-3-(2-furyl)glycerol .Physical And Chemical Properties Analysis
9-Deoxygoniopypyrone has a molecular formula of C13H14O4 and a molecular weight of 234.3 g/mol . It appears as a crystal .Scientific Research Applications
Enhancement of Osteoblast Function
9-Deoxygoniopypyrone has been found to have a significant impact on the proliferation and differentiation of osteoblastic MC3T3-E1 cells . This compound was isolated from a chloroform extract of Goniothalamus tamirensis leaves .
In the study, it was observed that at concentrations of 2.67 μM, 9-Deoxygoniopypyrone significantly increased the growth of osteoblastic MC3T3-E1 cells . It also caused a significant elevation of collagen content, alkaline phosphatase activity, and nodule mineralization in the cells .
This suggests that the enhancement of osteoblast function by 9-Deoxygoniopypyrone may result in the prevention of osteoporosis .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 9-Deoxygoniopypyrone are osteoblastic MC3T3-E1 cells . These cells play a crucial role in bone formation, contributing to the maintenance and repair of skeletal structure.
Mode of Action
9-Deoxygoniopypyrone interacts with osteoblastic MC3T3-E1 cells, enhancing their proliferation and differentiation . This interaction results in a significant increase in collagen content, alkaline phosphatase activity, and nodule mineralization in the cells .
Result of Action
The action of 9-Deoxygoniopypyrone on osteoblastic MC3T3-E1 cells leads to molecular and cellular effects that promote bone health . Specifically, the compound increases the growth of these cells and elevates collagen content, alkaline phosphatase activity, and nodule mineralization . These effects suggest that 9-Deoxygoniopypyrone may contribute to the prevention of osteoporosis .
properties
IUPAC Name |
(1R,5R,7S,8S)-8-hydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c14-11-7-9-6-10(17-11)12(15)13(16-9)8-4-2-1-3-5-8/h1-5,9-10,12-13,15H,6-7H2/t9-,10-,12+,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVLUTBGTWEMGV-AAXDQBDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)OC1C(C(O2)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC(=O)O[C@H]1[C@@H]([C@@H](O2)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Deoxygoniopypyrone | |
CAS RN |
136685-37-5 | |
Record name | 9-Deoxygoniopypyrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136685375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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